molecular formula C21H18N8O2S3 B10869098 N-(4,6-dimethylpyrimidin-2-yl)-4-{3-sulfanyl-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-4-yl}benzenesulfonamide

N-(4,6-dimethylpyrimidin-2-yl)-4-{3-sulfanyl-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-4-yl}benzenesulfonamide

Cat. No.: B10869098
M. Wt: 510.6 g/mol
InChI Key: IKWRSNIOFBGNRI-UHFFFAOYSA-N
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Description

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-{3-SULFANYL-5-[3-(2-THIENYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-4-YL}-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that includes pyrimidine, pyrazole, triazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-{3-SULFANYL-5-[3-(2-THIENYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-4-YL}-1-BENZENESULFONAMIDE involves multiple steps, starting with the preparation of the individual heterocyclic components. The pyrimidine, pyrazole, and triazole rings are synthesized separately through established methods, such as cyclization reactions and nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yields and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-{3-SULFANYL-5-[3-(2-THIENYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-4-YL}-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings .

Mechanism of Action

The mechanism of action of N1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-{3-SULFANYL-5-[3-(2-THIENYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-4-YL}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-{3-SULFANYL-5-[3-(2-THIENYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-4-YL}-1-BENZENESULFONAMIDE is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H18N8O2S3

Molecular Weight

510.6 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-[5-sulfanylidene-3-(5-thiophen-2-yl-1H-pyrazol-3-yl)-1H-1,2,4-triazol-4-yl]benzenesulfonamide

InChI

InChI=1S/C21H18N8O2S3/c1-12-10-13(2)23-20(22-12)28-34(30,31)15-7-5-14(6-8-15)29-19(26-27-21(29)32)17-11-16(24-25-17)18-4-3-9-33-18/h3-11H,1-2H3,(H,24,25)(H,27,32)(H,22,23,28)

InChI Key

IKWRSNIOFBGNRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=NNC3=S)C4=NNC(=C4)C5=CC=CS5)C

Origin of Product

United States

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